7-Fluorotryptamine

説明

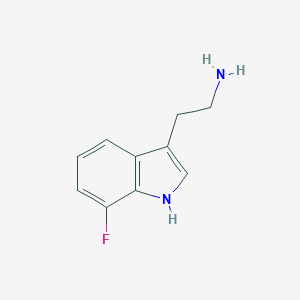

Structure

3D Structure

特性

IUPAC Name |

2-(7-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAWNNQNLQPNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377692 | |

| Record name | 7-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191927-74-9 | |

| Record name | 7-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Charting the Unexplored Territory of a Novel Tryptamine

An In-depth Technical Guide to the Mechanism of Action of 7-Fluorotryptamine

In the landscape of neuropharmacology, the tryptamine scaffold serves as a foundational blueprint for a vast array of psychoactive compounds, neurotransmitters, and therapeutic agents.[1] The strategic placement of a fluorine atom onto this core structure can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, receptor affinity, and functional activity.[2][3] While extensive research has illuminated the profiles of tryptamines fluorinated at the 4, 5, and 6-positions, 7-Fluorotryptamine (7-F-Tryptamine) remains a comparatively enigmatic molecule.

This guide ventures into this lesser-known territory. Given the current scarcity of dedicated research on 7-Fluorotryptamine, a direct elucidation of its mechanism is not yet possible. Therefore, this document adopts a predictive and investigative approach befitting a research and development setting. By synthesizing data from structurally related fluorinated analogs and outlining a rigorous, multi-step experimental plan, we will construct a high-fidelity, hypothesized mechanism of action for 7-Fluorotryptamine. This guide is designed for the research scientist and drug development professional, providing not only a summary of what is inferred but a practical roadmap for definitive characterization.

The Principle of Bioisosteric Substitution: Inferences from Fluorinated Analogs

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius can influence a molecule's interaction with protein targets without introducing significant steric bulk. To hypothesize 7-F-Tryptamine's profile, we must first examine its isomers and related halogenated compounds.

Comparative Pharmacology of Halogenated Tryptamines

The position of the halogen atom on the indole ring critically dictates the compound's affinity and efficacy at various serotonin (5-HT) receptors and monoamine transporters. Data from 5-Fluorotryptamine (5-FT), 6-Fluorotryptamine (6-FT), and 7-Chlorotryptamine (7-CT) provide a compelling basis for our initial hypotheses.

| Compound | Primary Targets | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Monoamine Release (EC50, nM) | Ref |

| 5-Fluorotryptamine | 5-HT1A, 5-HT2A/B/C | 5-HT1A: 185-HT2A: 6-39085-HT2B: 5.75-HT2C: 3.72 | 5-HT1A: 1295-HT2A: 2.6-58 | Serotonin: 10.1Dopamine: 82.3 | [4] |

| 6-Fluorotryptamine | 5-HT1A, 5-HT2A | 5-HT1A: 2675-HT2A: 606 | 5-HT1A: 545-HT2A: 4.6-81 | Serotonin: Potent SRA | [5] |

| 7-Chlorotryptamine | 5-HT2A, SERT | Not specified | 5-HT2A: 18.8 (Full Agonist) | Serotonin: 8.03 | [6] |

This table summarizes key pharmacological data for tryptamines halogenated at positions analogous to 7-Fluorotryptamine, providing a basis for predicting its activity profile.

From this comparative data, we can draw several key inferences for 7-F-Tryptamine:

-

Serotonin Receptor Agonism: Like its analogs, 7-F-Tryptamine is almost certainly an agonist at multiple serotonin receptors. Notably, some research suggests that fluorination at the 5, 6, or 7-positions may confer selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[7]

-

Monoamine Release: The potent serotonin releasing activity of 7-Chlorotryptamine suggests that substitution at the 7-position is compatible with potent interaction with the serotonin transporter (SERT).[6] It is therefore highly probable that 7-F-Tryptamine also functions as a serotonin releasing agent (SRA).

-

MAO Inhibition: Several simple tryptamine analogs exhibit activity as monoamine oxidase inhibitors (MAOIs).[4][5] This potential off-target activity is a critical parameter to investigate due to its implications for drug-drug interactions and safety.

Hypothesized Mechanism of Action of 7-Fluorotryptamine

Based on the available evidence from structural analogs, we propose a multi-faceted mechanism of action for 7-Fluorotryptamine centered on the modulation of the serotonergic system.

-

Direct 5-HT Receptor Agonism: The primary mechanism is likely direct binding to and activation of postsynaptic serotonin receptors, particularly subtypes of the 5-HT1 and 5-HT2 families. The fluorine at the 7-position may confer a unique selectivity profile, potentially favoring 5-HT2C receptors.

-

Serotonin Reuptake Inhibition and Release: 7-F-Tryptamine is predicted to act as a substrate for the serotonin transporter (SERT), leading to competitive inhibition of serotonin reuptake and promoting transporter-mediated serotonin efflux (release).

-

Potential Monoamine Oxidase (MAO) Inhibition: A secondary, and potentially weaker, mechanism may involve the inhibition of MAO-A and/or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[8] This would increase the synaptic concentration of serotonin and other monoamines.

These concurrent actions would synergistically amplify serotonergic neurotransmission, leading to profound effects on downstream signaling pathways.

Proposed Experimental Workflow for Definitive Characterization

To move from a hypothesized to a confirmed mechanism of action, a systematic and rigorous experimental workflow is required. The following protocols are designed as a self-validating system to comprehensively profile 7-Fluorotryptamine.

Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 7-Fluorotryptamine for a panel of serotonin receptors and monoamine transporters.

Methodology:

-

Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, SERT, DAT, NET).

-

Competition Assay: Incubate the cell membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) at a concentration near its Kd value.

-

Test Compound Addition: Add increasing concentrations of 7-Fluorotryptamine (typically from 10⁻¹⁰ to 10⁻⁵ M) to displace the radioligand.

-

Incubation & Separation: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of 7-Fluorotryptamine. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Causality Check: This assay directly measures the physical interaction between the compound and its target. The use of well-characterized radioligands and specific cell lines ensures that the measured affinity is for the intended target.

-

Protocol: G-Protein Coupled Receptor (GPCR) Functional Assays

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 7-Fluorotryptamine at key 5-HT receptors.

Methodology (Example for Gq-coupled 5-HT2A receptor):

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) into a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of 7-Fluorotryptamine and a reference agonist (e.g., serotonin).

-

Assay Execution: Use a fluorescence imaging plate reader (FLIPR) to measure baseline fluorescence. Add the compound dilutions to the wells and monitor the change in fluorescence over time, which corresponds to intracellular calcium mobilization.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50 (potency) and Emax (efficacy, relative to serotonin).

-

Causality Check: This assay directly links receptor binding to a downstream cellular event (calcium release), confirming the compound's functional effect as an agonist, antagonist, or inverse agonist.[9]

-

Hypothesized Downstream Signaling Cascades

Activation of the proposed receptor targets by 7-Fluorotryptamine would initiate distinct intracellular signaling cascades.

Gq/11-Coupled Pathway (via 5-HT2A/2C Receptors)

Agonism at 5-HT2A and 5-HT2C receptors, which are coupled to Gαq/11 proteins, is expected to activate the phospholipase C (PLC) pathway.

Gi/o-Coupled Pathway (via 5-HT1A Receptor)

Agonism at 5-HT1A receptors, which couple to Gαi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Safety and Toxicological Considerations: The Risk of Serotonin Syndrome

A critical consideration for any potent serotonergic agent, particularly one with multiple mechanisms of action (receptor agonism, release, and potential MAO inhibition), is the risk of serotonin syndrome.[10] This potentially life-threatening condition arises from excessive serotonergic activity in the central nervous system.[11]

Symptoms can include:

-

Cognitive: Agitation, confusion, delirium.

-

Autonomic: High blood pressure, rapid heart rate, sweating, high body temperature.

-

Neuromuscular: Tremor, increased reflexes (hyperreflexia), muscle rigidity, clonus (rhythmic muscle contractions).[12]

The combination of MAO inhibition with serotonin release is particularly high-risk.[12] Therefore, the characterization of 7-F-Tryptamine's activity at MAO-A is a critical safety checkpoint in its development.

Conclusion and Future Directions

While direct pharmacological data on 7-Fluorotryptamine is limited, a robust, evidence-based hypothesis can be constructed from its structural analogs. It is predicted to be a potent serotonergic modulator, acting primarily as a 5-HT receptor agonist (with potential 5-HT2C selectivity) and a serotonin releasing agent. A secondary action as a monoamine oxidase inhibitor is also plausible and requires careful investigation.

This guide provides the theoretical framework and the practical experimental protocols necessary to systematically validate this hypothesis. The successful characterization of 7-Fluorotryptamine will not only fill a gap in our understanding of fluorinated tryptamines but could also provide a novel tool for probing the complexities of the serotonin system.

References

- Kalir, A., & Szara, S. (1963). Synthesis and pharmacological activity of fluorinated tryptamine derivatives. Journal of Medicinal Chemistry, 6(6), 716-719. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00342a024]

- Gessner, P. K., & Blair, J. B. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. [URL: https://pubs.acs.org/doi/10.1021/jm000109o]

- PubMed. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/11101871/]

- Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., et al. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [URL: https://pubs.acs.org/doi/abs/10.1021/jm000109o]

- Wikipedia. (n.d.). 5-Fluoro-DMT. [URL: https://en.wikipedia.org/wiki/5-Fluoro-DMT]

- Cayman Chemical. (n.d.). 7-fluoro Tryptamine (hydrochloride). [URL: https://www.caymanchem.com/product/11663/7-fluoro-tryptamine-(hydrochloride)]

- Izler, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/pdf/10.1021/jm00342a024]

- PubMed. (1963). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/14088199/]

- Pavelka, Z., et al. (2022). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Molecules, 27(7), 2273. [URL: https://www.mdpi.com/1420-3049/27/7/2273]

- Wikipedia. (n.d.). 5-Fluorotryptamine. [URL: https://en.wikipedia.org/wiki/5-Fluorotryptamine]

- Wacker, D., et al. (2017). Exploring the Technology Landscape of 7TMR Drug Signaling Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 496-509. [URL: https://journals.sagepub.com/doi/10.1177/2472555217697561]

- Wikipedia. (n.d.). 6-Fluorotryptamine. [URL: https://en.wikipedia.org/wiki/6-Fluorotryptamine]

- MDPI. (2022). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. [URL: https://www.mdpi.com/1420-3049/27/7/2273/htm]

- Kim, J., et al. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 28(6), 538-546. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7591602/]

- PubMed. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/11352749/]

- Bower, K. S., et al. (2008). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. European Journal of Pharmacology, 580(3), 291-297. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2649378/]

- ResearchGate. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. [URL: https://www.researchgate.net/publication/11833789_A_novel_fluorinated_tryptamine_with_highly_potent_serotonin_5-HT1A_receptor_agonist_properties]

- Wikipedia. (n.d.). 7-Chlorotryptamine. [URL: https://en.wikipedia.org/wiki/7-Chlorotryptamine]

- Wikipedia. (n.d.). Serotonin syndrome. [URL: https://en.wikipedia.org/wiki/Serotonin_syndrome]

- PubMed. (1995). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/7647895/]

- Wikipedia. (n.d.). Substituted tryptamine. [URL: https://en.wikipedia.org/wiki/Substituted_tryptamine]

- BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List. [URL: https://www.bocsci.com/monoamine-oxidase-inhibitor-compounds-list.html]

- Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428-432. [URL: https://pubmed.ncbi.nlm.nih.gov/430481/]

- Foong, A. L., et al. (2018). Demystifying serotonin syndrome (or serotonin toxicity). Canadian Family Physician, 64(10), 720-727. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6184959/]

- PubMed Central. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268383/]

- ScienceDaily. (2018). Risk of serotonin syndrome in patients prescribed triptans for migraine, antidepressants. [URL: https://www.sciencedaily.com/releases/2018/02/180228195123.htm]

- Green, A. R., & Youdim, M. B. (1975). Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. British Journal of Pharmacology, 55(3), 415-422. [URL: https://bpspubs.onlinelibrary.wiley.com/doi/10.1111/j.1476-5381.1975.tb07632.x]

- PubMed. (2008). 5-Fluorotryptamine Is a Partial Agonist at 5-HT3 Receptors, and Reveals That Size and Electronegativity at the 5 Position of Tryptamine Are Critical for Efficient Receptor Function. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/18082160/]

- bioRxiv. (2023). Preliminary First-in-Human Pharmacokinetic Evaluation, Dosimetry and Safety of 7-[18F]-Fluorotryptophan as PET Imaging Agent to Visualize Serotonin Synthesis in the Brain. [URL: https://www.biorxiv.org/content/10.1101/2023.08.31.555673v1]

- Simon, L. V., & Keenaghan, M. (2024). Serotonin Syndrome. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK482377/]

- PubMed Central. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10620951/]

- Charles River Laboratories. (2023). MAO Inhibition in Drug Discovery and Development. [URL: https://www.criver.com/eureka/mao-inhibition-drug-discovery-and-development]

- PubMed. (2024). Serotonin Syndrome With the Concomitant Use of Triptans and SSRIs/Serotonergic Medications: Is It Time to Revisit FDA Warning?. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/38227629/]

Sources

- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 5. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 6. 7-Chlorotryptamine - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. criver.com [criver.com]

- 9. Exploring the Technology Landscape of 7TMR Drug Signaling Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin syndrome - Wikipedia [en.wikipedia.org]

- 11. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Demystifying serotonin syndrome (or serotonin toxicity) - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of 7-Fluoro Substitution on the Biological Profile of Tryptamines: A Technical Guide for Researchers

Introduction: The Strategic Role of Fluorine in Modulating Tryptamine Bioactivity

The tryptamine scaffold represents a cornerstone in neuroscience and medicinal chemistry, serving as the foundational structure for a multitude of endogenous neurotransmitters, psychoactive compounds, and therapeutic agents. The indolethylamine core is a privileged motif for interaction with various G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT) receptor family. Strategic chemical modifications of the tryptamine structure have been a fruitful avenue for dissecting the intricate structure-activity relationships (SAR) that govern receptor affinity, functional efficacy, and overall in vivo pharmacological profile.

Among the various synthetic modifications, the introduction of a fluorine atom has emerged as a powerful tool in drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the electronic and metabolic properties of a molecule without significantly altering its steric profile. This guide provides an in-depth technical exploration of the biological effects of substituting a fluorine atom at the 7-position of the tryptamine indole ring. We will delve into the synthesis, pharmacology, and structure-activity relationships of these compounds, with a particular focus on their interactions with key serotonin receptor subtypes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to design and characterize novel serotonergic ligands.

Core Principles: The Impact of 7-Fluoro Substitution

The substitution of a fluorine atom at the 7-position of the tryptamine indole ring can induce several key changes in the molecule's properties, influencing its biological activity. Understanding these principles is crucial for the rational design of novel 7-fluoro-tryptamine derivatives.

Diagram: General Structure of 7-Fluoro-Tryptamines

Caption: General chemical structure of a 7-fluoro substituted tryptamine.

Pharmacological Profile: Receptor Binding and Functional Activity

The primary biological targets of tryptamines are the serotonin receptors. The introduction of a 7-fluoro substituent can modulate the affinity and functional activity of these compounds at various 5-HT receptor subtypes.

Serotonin 5-HT2A and 5-HT2C Receptors

Research indicates that fluorination of hallucinogenic tryptamines generally has a minimal impact on their affinity for 5-HT2A and 5-HT2C receptors.[1][2] This suggests that the 7-position of the indole ring may not be a critical interaction point for binding to these specific receptor subtypes. However, subtle electronic effects of the fluorine atom can still influence the overall pharmacological profile.

Serotonin 5-HT1A Receptors

Interestingly, the effects of fluorination on 5-HT1A receptor affinity can be more pronounced.[2] While some fluorinated tryptamines show reduced affinity for the 5-HT1A receptor, specific substitution patterns can lead to enhanced affinity and functional potency.[2][3] For instance, 4-fluoro-5-methoxy-DMT has been shown to have markedly enhanced 5-HT1A receptor affinity and functional potency.[2] While this is not a 7-fluoro substituted compound, it highlights the significant role that fluorine positioning plays in modulating receptor selectivity. The interplay between 5-HT2A and 5-HT1A receptor activity is believed to be crucial in the overall behavioral effects of tryptamines.[4]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of 7-methyl-DMT, a close structural analog to 7-fluoro-DMT, at serotonin receptors. While direct data for 7-fluoro-DMT is not extensively available in the provided search results, the data for the 7-methyl analog provides valuable insight into the structure-activity relationships at this position.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |

| 7-Me-DMT | - | Higher pA2 than DMT | - | [5] |

Note: pA2 is a measure of antagonist potency, a higher pA2 indicates higher affinity.

Experimental Protocols: Assessing Biological Activity

The characterization of 7-fluoro substituted tryptamines relies on a combination of in vitro and in vivo assays to determine their receptor binding profiles, functional activities, and behavioral effects.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from cultured cells or animal brain tissue.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (7-fluoro-tryptamine derivative).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

Caption: A typical workflow for a radioligand binding assay.

In Vivo Behavioral Assays: The Head-Twitch Response (HTR) in Rodents

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which is often correlated with hallucinogenic potential in humans.

Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Compound Administration: The test compound (7-fluoro-tryptamine derivative) is administered to the mice, typically via intraperitoneal (i.p.) injection.

-

Observation Period: Immediately after injection, individual mice are placed in an observation chamber.

-

Scoring: The number of head twitches is counted for a specified period (e.g., 30 minutes). A head twitch is a rapid, rotational movement of the head.

-

Dose-Response Curve: The assay is performed with multiple doses of the test compound to generate a dose-response curve.

-

Data Analysis: The dose that produces 50% of the maximal response (ED50) is calculated to determine the potency of the compound.

Structure-Activity Relationships and Therapeutic Potential

The strategic placement of a fluorine atom on the tryptamine scaffold can fine-tune the pharmacological properties of the resulting compounds. While 7-fluoro substitution may not drastically alter 5-HT2A/2C affinity, it can influence metabolic stability and the overall pharmacokinetic profile. The modulation of 5-HT1A receptor activity is a particularly interesting aspect that warrants further investigation, as this receptor is a validated target for anxiolytic and antidepressant medications.[6]

The development of non-hallucinogenic 5-HT2A receptor agonists is an emerging area of research with potential therapeutic applications.[7][8] Compounds that activate the 5-HT2A receptor without inducing psychedelic effects could offer novel treatments for conditions such as depression and anxiety.[6] The subtle electronic modifications introduced by a 7-fluoro substituent could be a key strategy in designing such biased agonists.

Conclusion

The introduction of a fluorine atom at the 7-position of the tryptamine indole ring is a valuable tool for medicinal chemists seeking to modulate the biological activity of this important class of compounds. While generally having a modest effect on 5-HT2A/2C receptor affinity, 7-fluoro substitution can influence other pharmacological parameters, including 5-HT1A receptor interactions and metabolic stability. Further research into the synthesis and detailed pharmacological characterization of a wider range of 7-fluoro substituted tryptamines is warranted to fully elucidate their therapeutic potential. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for future investigations in this promising area of drug discovery.

References

- The Influence of Fluorine Substitution on Tryptamine Receptor Affinity and Function: A Technical Guide - Benchchem. (URL: )

- Blair, J.B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. (URL: )

- Synthesis and pharmacological activity of fluorinated tryptamine derivatives. (2000). Journal of Medicinal Chemistry. (URL: )

- Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716-719. (URL: )

- 7-fluoro Tryptamine (hydrochloride) (CAS Number: 159730-09-3) | Cayman Chemical. (URL: )

- Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of medicinal chemistry, 43(24), 4701–4710. (URL: )

- Gallaher, T. K. (2000). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. (URL: )

- Kalir, A., & Szara, S. (1963). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES. Journal of medicinal chemistry, 6, 716–719. (URL: )

- Klein, L. M., Cozzi, N. V., Daley, P. F., Gatch, M. B., & Halberstadt, A. L. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 134, 18-26. (URL: )

-

Serotonin 5-HT2A receptor agonist - Wikipedia. (URL: [Link])

-

6-Fluoro-DET - Wikipedia. (URL: [Link])

- Kline, T. B., Benington, F., Morin, R. D., & Beaton, J. M. (1982). Studies on several 7-substituted N,N-dimethyltryptamines. Journal of medicinal chemistry, 25(8), 908–913. (URL: )

-

How psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. (2024, May 9). ScienceDaily. (URL: [Link])

Sources

- 1. [PDF] Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. | Semantic Scholar [semanticscholar.org]

- 2. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]

- 4. crb.wisc.edu [crb.wisc.edu]

- 5. Studies on several 7-substituted N,N-dimethyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 8. 6-Fluoro-DET - Wikipedia [en.wikipedia.org]

7-Fluorotryptamine CAS number and chemical properties

An In-Depth Technical Guide to 7-Fluorotryptamine

Introduction

7-Fluorotryptamine is a fluorinated derivative of the neurotransmitter analogue tryptamine. The strategic incorporation of a fluorine atom onto the indole ring system significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations can profoundly influence its interaction with biological targets, particularly serotonin (5-HT) receptors. This guide provides a comprehensive overview of 7-Fluorotryptamine, tailored for researchers and drug development professionals. We will delve into its core chemical properties, established synthetic routes, analytical characterization methodologies, and the current understanding of its biological activity, underpinned by a strong emphasis on safety and handling protocols.

PART 1: Core Chemical Identity and Physicochemical Properties

The foundational step in working with any compound is a thorough understanding of its identity and physical characteristics. 7-Fluorotryptamine is commercially available as both a free base and a hydrochloride salt, each with distinct CAS numbers and properties. The hydrochloride salt is often preferred in research settings due to its enhanced stability and solubility in aqueous media.

Chemical Identifiers

-

Compound Name: 7-Fluorotryptamine; 2-(7-fluoro-1H-indol-3-yl)ethanamine[1]

-

Molecular Formula (Free Base): C₁₀H₁₁FN₂[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 7-Fluorotryptamine and its hydrochloride salt. This data is critical for experimental design, including solvent selection for reactions, formulation for biological assays, and setting appropriate storage conditions.

| Property | 7-Fluorotryptamine (Free Base) | 7-Fluorotryptamine HCl Salt | Reference(s) |

| Molecular Weight | 178.21 g/mol | 214.7 g/mol | [1][3][6] |

| Appearance | - | Crystalline solid | [3][6] |

| Boiling Point | 346.0±27.0 °C (Predicted) | - | [2] |

| Density | 1.249±0.06 g/cm³ (Predicted) | - | [2] |

| Solubility | - | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/ml | [3] |

| UV/Vis Spectroscopy | - | λmax: 216, 266 nm | [3][6] |

| Storage Temperature | - | -20°C | [3][6] |

| Stability | - | ≥ 5 years at -20°C | [3][6] |

PART 2: Synthesis and Analytical Characterization

The synthesis and purification of 7-Fluorotryptamine require standard organic chemistry techniques. Its subsequent characterization is crucial to confirm identity and purity before its use in biological or further chemical studies.

Representative Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole core of tryptamines. The following protocol is a representative workflow adapted for the synthesis of 7-Fluorotryptamine. The choice of a phenylhydrazine precursor is dictated by the desired substitution on the indole ring; in this case, (2-fluorophenyl)hydrazine is the key starting material.

-

Formation of Hydrazone:

-

In a round-bottom flask, dissolve (2-fluorophenyl)hydrazine in a suitable solvent such as ethanol.

-

Add 4-aminobutanal diethyl acetal. The acetal serves as a protected form of the aldehyde, preventing self-condensation and improving reaction control.

-

Add a catalytic amount of a mild acid (e.g., acetic acid) to facilitate the condensation reaction.

-

Stir the mixture at room temperature for 2-4 hours to form the corresponding phenylhydrazone intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Indolization (Fischer Cyclization):

-

To the hydrazone mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) is effective. The acid promotes the[1][1]-sigmatropic rearrangement that is central to the Fischer synthesis.

-

Heat the reaction mixture, typically between 80-100°C. The elevated temperature provides the necessary activation energy for the cyclization and subsequent ammonia elimination.

-

Maintain heating for 4-8 hours until TLC analysis indicates the consumption of the hydrazone and formation of the indole product.

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the acid by pouring the mixture over ice and adding a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is ~8-9.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate pure 7-Fluorotryptamine.

-

Caption: Fischer Indole Synthesis workflow for 7-Fluorotryptamine.

Analytical Characterization Methods

Confirming the structure and purity of the synthesized 7-Fluorotryptamine is a non-negotiable step. A combination of spectroscopic techniques provides a comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include distinct aromatic protons on the fluoro-substituted ring, protons from the indole C2 position and NH group, and two triplets corresponding to the ethylamine side chain.

-

¹³C NMR: Shows the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance will confirm the presence of the fluorine atom, and its chemical shift provides information about its electronic environment.[7]

-

-

Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern. For 7-Fluorotryptamine, Electron Ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 178 and a characteristic base peak at m/z 132, corresponding to the fluorinated indole-3-methylene iminium ion, formed by cleavage of the bond beta to the amino group.[8][9] Electrospray Ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺ at m/z 179.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule. Key vibrational bands for 7-Fluorotryptamine would include N-H stretching from the indole and primary amine (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and a strong C-F stretching band, typically in the 1000-1300 cm⁻¹ region.[10][11]

PART 3: Biological Activity and Potential Mechanism of Action

7-Fluorotryptamine is primarily of interest due to its structural similarity to serotonin, suggesting it may act as a serotonin receptor agonist.[3][6] The introduction of fluorine can significantly alter its pharmacological profile compared to unsubstituted tryptamine.

Serotonin Receptor Interaction

Fluorine is a small, highly electronegative atom. Its substitution on the indole ring can:

-

Alter Receptor Binding Affinity and Selectivity: Studies on other ring-fluorinated tryptamines have shown that the position of the fluorine atom can shift selectivity between different 5-HT receptor subtypes. For instance, certain fluorinated tryptamines exhibit higher selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.[3][6] This is mechanistically significant because different 5-HT receptor subtypes are coupled to distinct downstream signaling pathways and are implicated in different physiological and pathological processes.

-

Increase Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased biological half-life.[7][12]

While the specific biological effects of 7-Fluorotryptamine itself are not extensively reported, it is hypothesized to act as an agonist at 5-HT receptors.[3][6] A patent for related 7-fluoro-5-substituted tryptamines notes their ability to bind to the G protein-coupled 5-HT₁B receptor and inhibit adenylate cyclase activity.[13]

Potential Signaling Pathway

As a putative 5-HT receptor agonist, 7-Fluorotryptamine would initiate intracellular signaling cascades upon binding. The diagram below illustrates a generalized G-protein coupled receptor (GPCR) pathway, which is a common mechanism for many 5-HT receptors.

Caption: Generalized 5-HT receptor signaling pathway.

PART 4: Safety, Handling, and Storage

As with any research chemical, particularly one with potential psychoactivity, adherence to strict safety protocols is paramount. 7-Fluorotryptamine should be considered hazardous until more comprehensive toxicological data is available.[6]

Hazard Identification

Based on available data for the free base, the compound is associated with the following GHS hazard classifications:

-

Acute Toxicity, Oral: Toxic or harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[1]

-

Sensitization, Skin: May cause an allergic skin reaction.[1]

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[14]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]

-

Dispensing: Use appropriate tools (spatulas, weigh boats) to handle the solid. Avoid creating dust. For creating solutions, add the solvent to the pre-weighed solid.

-

Spill Cleanup: In case of a spill, cordon off the area. For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. For a solution spill, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for disposal. Do not allow the material to enter drains or waterways.[15]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

-

Storage: Store the compound in a tightly sealed container in a freezer at -20°C, as recommended for long-term stability.[3][6] The storage area should be secure and accessible only to authorized personnel.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

PubChem. (n.d.). 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine. Retrieved from [Link]

-

WIPO Patentscope. (2023). WO/2023/088095 7-FLUORO-5-SUBSTITUTED TRYPTAMINE COMPOUND AND PREPARATION METHOD THEREFOR AND USE THEREOF. Retrieved from [Link]

- Cayman Chemical. (2025). Safety Data Sheet: 7-fluoro Tryptamine (hydrochloride).

- Lin, R., et al. (1993). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 36(15), 2136-2144.

- Fisher Scientific. (2025). Safety Data Sheet: Tryptamine.

- Cayman Chemical. (2023). Safety Data Sheet: α-Ethyltryptamine (exempt preparation).

- Hroch, L., et al. (2018). Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Molecules, 23(10), 2533.

- Guengerich, F. P. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Journal of Medicinal Chemistry.

- Stirnemann, G., et al. (2017). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 121(41), 9693-9701.

- Schmitt, M., et al. (2016). Far-infrared spectra of the tryptamine A conformer by IR-UV ion gain spectroscopy. Physical Chemistry Chemical Physics, 18(30), 20191-20198.

-

Sanbio. (n.d.). 7-fluoro Tryptamine (hydrochloride) by Cayman Chemical Forensic. Retrieved from [Link]

- Deventer, K., et al. (2013). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. Mass Spectrometry Reviews, 32(3), 191-204.

- Wang, C. H., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(6), 7239-7257.

- Suvorov, N. N., et al. (1996). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds, 32(3), 257-272.

-

Columbia University. (n.d.). Experiment 7: Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine | C10H11FN2 | CID 2769362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-FLUOROTRYPTAMINE | 191927-74-9 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. 7-fluoro Tryptamine (hydrochloride) [A crystalline solid] [lgcstandards.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. columbia.edu [columbia.edu]

- 12. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. fishersci.com [fishersci.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to 7-Fluorotryptamine for Forensic and Research Applications

This guide provides a comprehensive technical overview of 7-Fluorotryptamine (7-FT), a halogenated derivative of the neurotransmitter serotonin. Designed for researchers, forensic scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and potential applications of this compound, grounding all information in established scientific principles and methodologies.

Introduction and Scientific Context

Tryptamines are a class of monoamine alkaloids that play a crucial role in the neurochemistry of a wide range of organisms. The parent compound, tryptamine, serves as the structural backbone for the essential neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. Synthetic modifications to the tryptamine scaffold have yielded a vast array of compounds with diverse pharmacological activities, many of which are of significant interest in neuroscience research and, increasingly, in forensic toxicology.[1]

The introduction of a fluorine atom into the tryptamine molecule, as in 7-Fluorotryptamine, can profoundly alter its physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, receptor binding affinity, and blood-brain barrier permeability.[2] This makes fluorinated tryptamines like 7-FT intriguing candidates for the development of novel research tools and potential therapeutic agents. However, their emergence as new psychoactive substances (NPS) also necessitates the development of robust analytical methods for their detection and characterization in forensic casework.[1][3]

This guide will provide a detailed exploration of 7-Fluorotryptamine, from its molecular characteristics to its practical applications in the laboratory.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any scientific endeavor. This section details the key characteristics of 7-Fluorotryptamine and outlines a plausible synthetic route based on established chemical principles.

Core Physicochemical Data

The following table summarizes the essential physicochemical properties of 7-Fluorotryptamine.

| Property | Value | Source(s) |

| Chemical Name | 2-(7-fluoro-1H-indol-3-yl)ethanamine | [4] |

| Synonyms | 7-FT, 7-Fluoro-T | [5][6] |

| CAS Number | 191927-74-9 (free base), 159730-09-3 (hydrochloride) | [6][7] |

| Molecular Formula | C₁₀H₁₁FN₂ | [4][8] |

| Molecular Weight | 178.21 g/mol (free base), 214.67 g/mol (hydrochloride) | [4][9] |

| Appearance | Expected to be a crystalline solid | [5] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF | [5] |

Proposed Synthesis of 7-Fluorotryptamine

Proposed Synthetic Pathway:

A proposed synthetic pathway for 7-Fluorotryptamine.

Step-by-Step Methodology:

-

Friedel-Crafts Acylation of 7-Fluoroindole: The synthesis would commence with the acylation of commercially available 7-fluoroindole. This can be achieved by reacting 7-fluoroindole with oxalyl chloride in a suitable inert solvent, such as diethyl ether or tetrahydrofuran (THF), at a reduced temperature to form the intermediate, 3-(chlorooxalyl)-7-fluoroindole.

-

Amination: The resulting acyl chloride intermediate is then reacted with an excess of ammonia. This nucleophilic substitution reaction replaces the chlorine atom with an amino group, yielding 3-(aminooxalyl)-7-fluoroindole.

-

Reduction of the Amide and Ketone: The final step involves the reduction of both the amide and the ketone functionalities of the 3-(aminooxalyl)-7-fluoroindole intermediate. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like THF would be suitable for this transformation. An aqueous workup would then yield the final product, 7-Fluorotryptamine.

Self-Validation and Purity Assessment: The identity and purity of the synthesized 7-Fluorotryptamine should be rigorously confirmed using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the position of the fluorine atom.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Analytical Methodologies for Forensic and Research Settings

The unambiguous identification and quantification of 7-Fluorotryptamine in both seized materials and biological matrices are critical for forensic investigations and research studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the analysis of tryptamines.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique in forensic laboratories for the analysis of volatile and semi-volatile compounds.[5][11]

Workflow for GC-MS Analysis of 7-Fluorotryptamine:

A typical workflow for the GC-MS analysis of 7-Fluorotryptamine.

Detailed Experimental Protocol (GC-MS):

-

Sample Preparation:

-

Seized Materials (Powders, Tablets): A small amount of the homogenized sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile. The solution is then filtered prior to analysis.[12]

-

Biological Matrices (Blood, Urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analyte from the complex biological matrix. For LLE, the sample is alkalinized, and the analyte is extracted into an immiscible organic solvent.

-

-

Derivatization (Optional but Recommended): To improve the volatility and chromatographic performance of 7-FT, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.[13]

-

GC-MS Instrumental Parameters (Typical):

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate.[13]

-

Inlet Temperature: 250-280°C.[13]

-

Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100°C and ramping up to 300°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-500.

-

Expected Results and Interpretation: The GC-MS analysis will provide a chromatogram showing the retention time of the analyte and a mass spectrum. The mass spectrum of 7-Fluorotryptamine is expected to show a molecular ion peak (M⁺) at m/z 178 and characteristic fragmentation patterns that can be compared against a spectral library for positive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to GC-MS, making it particularly suitable for the analysis of trace amounts of 7-FT in complex biological matrices.[14]

Workflow for LC-MS/MS Analysis of 7-Fluorotryptamine:

A typical workflow for the LC-MS/MS analysis of 7-Fluorotryptamine.

Detailed Experimental Protocol (LC-MS/MS):

-

Sample Preparation:

-

Plasma/Blood: Protein precipitation is a common and effective method. An organic solvent like acetonitrile is added to the sample to precipitate proteins, and the supernatant is collected for analysis.[15]

-

Urine: A "dilute-and-shoot" approach may be sufficient, where the urine sample is simply diluted with the mobile phase before injection.

-

Hair: Hair samples require washing, pulverization, and extraction, typically with an acidic aqueous solution or methanol.[14]

-

-

LC-MS/MS Instrumental Parameters (Typical):

-

LC Column: A C18 reversed-phase column is commonly used for the separation of tryptamines.[15]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[15]

-

Ionization Mode: Electrospray Ionization in positive mode (ESI+).

-

Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions for 7-Fluorotryptamine (Predicted): For quantitative analysis, specific precursor-to-product ion transitions would be monitored. For 7-Fluorotryptamine (precursor ion [M+H]⁺ at m/z 179.1), characteristic product ions would be identified through infusion experiments.

Method Validation: A full method validation according to established guidelines (e.g., FDA, SWGTOX) should be performed, including the assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Metabolism and Pharmacological Profile

Understanding the metabolic fate and pharmacological activity of 7-Fluorotryptamine is crucial for interpreting toxicological findings and for exploring its potential research applications.

Predicted Metabolic Pathways

Direct metabolic studies on 7-Fluorotryptamine are currently lacking in the scientific literature. However, its metabolic pathways can be predicted based on the known metabolism of tryptamine and other synthetic tryptamines.[13][16] The primary routes of metabolism are expected to involve:

-

Monoamine Oxidase (MAO) Mediated Deamination: The primary metabolic pathway for endogenous tryptamines is oxidative deamination by MAO to form an aldehyde intermediate, which is then further oxidized to an indoleacetic acid derivative.[17]

-

Hydroxylation: The indole ring can undergo hydroxylation at various positions.

-

N-Oxidation and N-Dealkylation (if applicable for substituted analogs): These are also common metabolic routes for tryptamines.[16]

The presence of the fluorine atom at the 7-position may influence the rate and regioselectivity of these metabolic transformations.[2]

Predicted Pharmacological Activity and Signaling

The pharmacological effects of many tryptamines are mediated through their interaction with serotonin (5-HT) receptors.[5][18]

Potential Serotonergic Activity of 7-Fluorotryptamine:

A simplified representation of the potential 5-HT2A receptor signaling pathway for 7-Fluorotryptamine.

Based on studies of other fluorinated tryptamines, 7-FT is predicted to act as an agonist at various serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[5] The position of the fluorine atom can influence receptor selectivity. For example, some fluorinated tryptamines have shown selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.[5] Agonism at the 5-HT₂A receptor is typically associated with the hallucinogenic effects of certain tryptamines.[1][9]

Conclusion and Future Directions

7-Fluorotryptamine represents a compound of significant interest at the intersection of forensic science and neuroscience research. Its unique properties, conferred by the presence of a fluorine atom, warrant further investigation. For forensic laboratories, the development and validation of robust and sensitive analytical methods, such as the GC-MS and LC-MS/MS protocols outlined in this guide, are essential for the accurate identification of this compound in casework.

For the research community, 7-FT holds promise as a pharmacological tool to probe the structure and function of serotonin receptors. Future research should focus on elucidating its precise receptor binding profile, functional activity, and in vivo metabolic fate. Such studies will not only enhance our understanding of the structure-activity relationships of fluorinated tryptamines but may also pave the way for the development of novel therapeutic agents for a range of neurological and psychiatric disorders.

References

-

Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed. [Link]

-

Recreational use, analysis and toxicity of tryptamines. PubMed. [Link]

-

Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. PMC - NIH. [Link]

-

7-Chlorotryptamine. Wikipedia. [Link]

-

6-Fluorotryptamine. Wikipedia. [Link]

-

2-(7-fluoro-1H-indol-3-yl)ethan-1-amine. PubChem. [Link]

-

5-Fluorotryptamine Is a Partial Agonist at 5-HT3 Receptors, and Reveals That Size and Electronegativity at the 5 Position of Tryptamine Are Critical for Efficient Receptor Function. PubMed. [Link]

-

5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. NIH. [Link]

-

Serotonin receptor binding affinities of tryptamine analogues. PubMed. [Link]

-

5-Fluorotryptamine. Wikipedia. [Link]

-

Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers. [Link]

-

Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

-

Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. PMC - PubMed Central. [Link]

-

(PDF) Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate. [Link]

-

Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [Link]

-

7-Fluorotryptamine. Wikidata. [Link]

-

Establishment and application of a UPLC-MS/MS method for the determination of tiletamine and its metabolite in biological samples. PubMed Central. [Link]

-

Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences. [Link]

-

Precursors and metabolites of phenylethylamine, m and p-tyramine and tryptamine in human lumbar and cisternal cerebrospinal fluid. PMC - NIH. [Link]

-

UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. PubMed. [Link]

-

Proposed metabolic pathways of flutamide in humans and the responsible... ResearchGate. [Link]

-

Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. PubMed. [Link]

-

Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. PMC - NIH. [Link]

-

-Methyltryptamine (-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Semantic Scholar. [Link]

-

The disposition and metabolism of tryptamine and the in vivo formation of 6-hydroxytryptamine in the rabbit. PubMed. [Link]

Sources

- 1. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. biorxiv.org [biorxiv.org]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. 7-Chlorotryptamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Establishment and application of a UPLC-MS/MS method for the determination of tiletamine and its metabolite in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential hallucinogenic properties of fluorinated tryptamines

An In-depth Technical Guide to the Potential Hallucinogenic Properties of Fluorinated Tryptamines

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and bioavailability. When applied to the classic tryptamine scaffold, known for its potent psychedelic members like N,N-dimethyltryptamine (DMT) and psilocin, fluorination yields compounds with unexpectedly complex pharmacological profiles. This guide provides an in-depth technical exploration of fluorinated tryptamines, synthesizing data on their structure-activity relationships (SAR), receptor pharmacology, and the preclinical methodologies used to assess their hallucinogenic potential. Contrary to simple assumptions, this guide reveals that while affinity for the primary psychedelic target, the serotonin 2A (5-HT2A) receptor, is often retained, the hallucinogen-like behavioral effects are frequently attenuated or abolished. We will dissect the causality behind these findings, detailing the self-validating experimental protocols necessary for such investigations and highlighting the potential modulatory role of other serotonin receptor subtypes, particularly 5-HT1A.

Introduction: The Rationale and Riddle of Fluorinating Tryptamines

Classic hallucinogens, such as DMT, psilocin (4-OH-DMT), and 5-methoxy-DMT (5-MeO-DMT), exert their profound effects on consciousness primarily through agonism at the 5-HT2A receptor.[1][2] The indole scaffold of these tryptamines presents several positions amenable to chemical modification. Fluorine, with its small van der Waals radius and high electronegativity, is an attractive substituent for altering a molecule's electronic properties and metabolic fate without introducing significant steric bulk.[3]

The initial impetus for exploring fluorinated tryptamines was rooted in fundamental SAR studies. An early, pivotal finding was that 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET) was inactive as a hallucinogen in humans, despite its structural similarity to the psychoactive N,N-diethyltryptamine (DET).[3][4] This observation posed a critical question: how does a single fluorine atom so dramatically alter the compound's in vivo activity? This guide aims to answer that question by examining the nuanced interplay between receptor affinity, functional activity, and behavioral outcomes.

Pharmacological Profile: Beyond Simple 5-HT2A Agonism

The prevailing hypothesis for psychedelic action centers on 5-HT2A receptor activation.[2] However, the case of fluorinated tryptamines demonstrates that this is not the complete picture. A comprehensive evaluation requires assessing affinity and function at multiple serotonin receptor subtypes.

Receptor Binding Affinities

Studies on a series of fluorinated analogues of DET, psilocin, and 5-MeO-DMT revealed that ring fluorination generally has little to no detrimental effect on binding affinity for the 5-HT2A and 5-HT2C receptors.[3][5][6] In many cases, the affinity remains in the nanomolar range, comparable to the parent compounds.

However, a more significant and varied effect is observed at the 5-HT1A receptor. For most fluorinated analogues, affinity at the 5-HT1A receptor is reduced.[5][7] A striking exception is 4-fluoro-5-methoxy-DMT, which displays a markedly enhanced affinity and functional potency at the 5-HT1A receptor, even greater than the well-known 5-HT1A agonist 8-OH-DPAT.[5][7] This highlights that the position of fluorination is critical and can selectively modulate the receptor interaction profile.

In Vitro Functional Activity

While binding affinity indicates how well a compound interacts with a receptor, functional assays are required to determine the cellular response it elicits (i.e., its efficacy). For the fluorinated tryptamines studied, most were found to be full agonists at the 5-HT2A receptor, similar to their non-fluorinated counterparts.[5] This means they are capable of producing a maximal receptor-mediated response.

This presents a paradox: if these compounds bind to and activate the 5-HT2A receptor with high potency and efficacy, why is their hallucinogenic activity in vivo often diminished? The answer may lie in the complex downstream signaling of the 5-HT2A receptor (i.e., biased agonism) or the modulating influence of other receptors like 5-HT1A.[5][7] Activation of the Gq/11 pathway, leading to calcium mobilization, is strongly correlated with psychedelic potential, whereas the role of the β-arrestin pathway is distinct and may lead to receptor downregulation.[2][8]

In Vivo Behavioral Effects

Preclinical behavioral models in rodents are essential for predicting hallucinogen-like potential in humans.[1] The two most established models are:

-

Drug Discrimination: Rats are trained to recognize the subjective effects of a known hallucinogen (e.g., LSD) and press a specific lever to receive a reward. A test compound is considered to have hallucinogen-like effects if the rats substitute the test drug for the training drug.[5][7]

-

Head-Twitch Response (HTR): A rapid, involuntary head movement in mice that is a characteristic behavioral marker of 5-HT2A receptor activation by psychedelics.[2][9]

In these models, nearly all tested fluorinated tryptamine analogues show attenuated or completely abolished hallucinogen-like activity.[5][7][10] For example, despite retaining high 5-HT2A affinity and efficacy, 6-fluoro-DET fails to substitute for LSD in trained rats.[5] This disconnect between in vitro 5-HT2A activity and in vivo behavioral effects strongly suggests that interactions with other receptors, such as the 5-HT1A receptor, may play a crucial counteracting or modulatory role.[5][7]

Data Summary: A Comparative Analysis

The following table summarizes the pharmacological data for key fluorinated tryptamines compared to their parent compounds, as synthesized from the literature.[5][7]

| Compound | Parent Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | Hallucinogen-like Activity (Drug Discrimination) |

| 6-Fluoro-DET | DET | 39.3 | 1230 | Inactive |

| 4-Fluoro-Psilocin | Psilocin | 21.6 | 134 | Attenuated |

| 6-Fluoro-Psilocin | Psilocin | 16.4 | 1480 | Inactive |

| 7-Fluoro-5-MeO-DMT | 5-MeO-DMT | 19.3 | 240 | Attenuated |

| 4-Fluoro-5-MeO-DMT | 5-MeO-DMT | 10.3 | 0.23 | Inactive (High 5-HT1A Agonist Activity) |

Data compiled from Blair et al., J Med Chem, 2000.[5]

Core Methodologies: A Practical Guide

To ensure scientific rigor, protocols must be robust and self-validating. The following sections provide step-by-step methodologies for the key experiments used to characterize fluorinated tryptamines.

Experimental Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for serotonin receptors (e.g., 5-HT2A, 5-HT1A) through competitive displacement of a radiolabeled ligand.

Methodology:

-

Receptor Preparation:

-

Homogenize brain tissue (e.g., rat frontal cortex for 5-HT2A) or membranes from cells stably expressing the human recombinant receptor in ice-cold assay buffer.[11]

-

Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.

-

Determine the protein concentration of the membrane suspension using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

Set up assay tubes/plates containing:

-

A fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).

-

A range of concentrations of the unlabeled test compound (fluorinated tryptamine).

-

The membrane preparation (typically 50-100 µg of protein).[11]

-

-

For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known, potent unlabeled ligand (e.g., spiperone for 5-HT2A).

-

Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[11]

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the receptor-bound radioligand.[11][12]

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol 2: 5-HT2A Functional Assay (Calcium Mobilization)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture and Plating:

-

Fluorescent Dye Loading:

-

Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Incubate the plate at 37°C for 45-60 minutes to allow for dye de-esterification and sequestration within the cells.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of the test compounds (fluorinated tryptamines) and a reference agonist (e.g., serotonin) in assay buffer.

-

Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading for each well.

-

Automatically inject the compounds into the wells while simultaneously monitoring the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[15]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the baseline and express it as a percentage of the maximal response produced by the reference agonist.

-

Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.

-

Use non-linear regression to calculate the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy) values.

-

Visualization of Mechanisms and Workflows

To clarify the complex interactions and experimental processes, the following diagrams are provided.

Caption: General workflow for structure-activity relationship studies.

Conclusion and Future Directions

The attenuated or abolished hallucinogenic activity of many fluorinated analogues, despite retained 5-HT2A agonism, points toward a significant modulatory role for other receptors, most notably 5-HT1A. [5][7]High concurrent activation of 5-HT1A receptors may serve to dampen or prevent the full expression of a 5-HT2A-mediated psychedelic state.

Future research should focus on:

-

Biased Agonism: Investigating whether fluorination biases the 5-HT2A receptor towards specific intracellular signaling pathways (e.g., Gq vs. β-arrestin) to explain the disconnect between in vitro efficacy and in vivo effects.

-

Expanded Receptor Profiling: Screening fluorinated analogues against a wider panel of CNS receptors to identify other potential off-target interactions that may modulate their psychoactive profile.

-

Metabolic Stability: Determining the in vivo metabolic fate of these compounds, as fluorination can block sites of metabolism (e.g., hydroxylation), potentially altering pharmacokinetics and the formation of active metabolites.

By continuing to probe these nuanced structure-activity relationships, the field can move closer to designing novel tryptamine-based therapeutics with tailored pharmacological profiles, potentially separating therapeutic effects from hallucinogenic activity.

References

-

Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [Link]

-

Blair, J. B. (2000). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. [Link]

-

Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716–719. [Link]

-